8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate

Structural chemistry Medicinal chemistry Chemical procurement

8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate (molecular formula C21H14O6, average mass 362.33 Da) is a synthetic bis-coumarin compound featuring an asymmetric 3,3′-carbonyl bridge linking two coumarin nuclei, with a 7-acetoxy substituent and an 8-methyl group on one ring. It belongs to the broader class of biscoumarin derivatives, which are dimeric coumarin scaffolds recognized for diverse enzyme inhibitory profiles including phosphodiesterase, urease, aromatase, and α-glucosidase inhibition.

Molecular Formula C21H14O6
Molecular Weight 362.3 g/mol
Cat. No. B12193063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate
Molecular FormulaC21H14O6
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OC(=O)C
InChIInChI=1S/C21H14O6/c1-11-17(25-12(2)22)8-7-14-15(10-19(23)27-20(11)14)16-9-13-5-3-4-6-18(13)26-21(16)24/h3-10H,1-2H3
InChIKeyISHZXKLGNJCWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl Acetate: Structural Identity, Physicochemical Profile, and Procurement Context for Bis-Coumarin Research Candidates


8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate (molecular formula C21H14O6, average mass 362.33 Da) is a synthetic bis-coumarin compound featuring an asymmetric 3,3′-carbonyl bridge linking two coumarin nuclei, with a 7-acetoxy substituent and an 8-methyl group on one ring [1]. It belongs to the broader class of biscoumarin derivatives, which are dimeric coumarin scaffolds recognized for diverse enzyme inhibitory profiles including phosphodiesterase, urease, aromatase, and α-glucosidase inhibition [2]. The compound is catalogued in screening libraries under InterBioScreen ID STOCK1N-26534 and ChemBase ID 203799 [1][3]. As a research tool compound, it is primarily utilized in biochemical and pharmacological probe studies, not as an approved therapeutic agent.

Why Generic Substitution Fails for 8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl Acetate: Structural Determinants of Biochemical Differentiation


Bis-coumarin derivatives cannot be treated as interchangeable commodities because minor structural variations at the bridge position, substituent pattern, and acetoxy group placement profoundly alter enzyme specificity and potency. In biscoumarin phosphodiesterase inhibition studies, Ki values span a 20-fold range (50–1000 µM) across only 27 analogs, demonstrating extreme sensitivity to substituent identity [1]. Within the transacetylase (TAase) substrate specificity paradigm, the position of the acetoxy group on the coumarin benzenoid ring governs acetyl transfer efficiency: 7-acetoxy-4-methylcoumarin (7-AMC) is approximately 2-fold more efficient than the 6-acetoxy isomer and 4-fold more efficient than the 5-acetoxy or 4-acetoxy variants, while the 7,8-diacetoxy derivative (DAMC) achieves roughly twice the GST inhibition of 7-AMC [2]. The specific combination in this target compound—a single 7-acetoxy group on an 8-methyl-substituted ring within a 3,3′-carbonyl-bridged dimer—produces a steric and electronic environment distinct from both mono-coumarin acetates and symmetrically substituted bis-coumarins. These structural nuances preclude reliable inference of biological performance from closely related analogs.

Quantitative Differentiation Evidence for 8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl Acetate: Comparative Data Against Closest Structural Analogs


Asymmetric Bis-Coumarin Architecture: Structural Differentiation from 3,3′-Carbonylbis(2-oxo-2H-chromene-7,3-diyl) Diacetate

The target compound possesses a single acetoxy group at the 7-position of one coumarin ring and a methyl group at the 8-position of the same ring, yielding molecular formula C21H14O6 (MW 362.33 Da) [1]. In contrast, 3,3′-carbonylbis(2-oxo-2H-chromene-7,3-diyl) diacetate (CAS not assigned to target; SpectraBase Compound ID 6WsppEayd9y) bears two acetoxy groups—one on each coumarin ring at the 7-position—yielding molecular formula C23H14O9 (MW 434.36 Da) [2]. The target compound lacks the second acetoxy group and instead incorporates an 8-methyl substituent, creating an asymmetric dimer with a hydrogen bond acceptor count of 6 versus 9 for the diacetate, and a topological polar surface area differential that impacts membrane permeability potential [1]. This asymmetry is structurally unique among catalogued 3,3′-carbonylbis-coumarins and may confer differential TAase substrate specificity distinct from the symmetrical diacetate [3].

Structural chemistry Medicinal chemistry Chemical procurement

Acetoxy Group Positional Specificity: Class-Level Inference from 7-Acetoxy-4-methylcoumarin (7-AMC) TAase Substrate Efficiency Hierarchy

In the established TAase substrate specificity hierarchy for mono-acetoxy-4-methylcoumarins, 7-acetoxy-4-methylcoumarin (7-AMC) is the most efficient acetyl donor, requiring only 1× concentration to achieve a given level of GST inhibition, compared to 2× for 6-AMC and 4× for 5-AMC or 4-acetoxycoumarin [1]. The target compound positions its acetoxy substituent at the 7-position, analogous to 7-AMC, which is the optimal position for proximity to the oxygen heteroatom and maximal acetyl transfer capability [1]. However, the target compound additionally features an 8-methyl group and a dimeric 3,3′-carbonyl-bridged architecture absent in 7-AMC. The presence of a bulky substituent (the second coumarin ring via the carbonyl bridge) at the 3-position of the pyran ring may influence TAase specificity: prior SAR work demonstrates that phenyl or bulky groups at the pyran ring reduce TAase-catalyzed activity compared to methyl-substituted analogs [2]. This structural context positions the target compound as a probe for interrogating the interplay between optimal acetoxy positioning and steric modulation in biscoumarin TAase substrates.

Enzyme kinetics Protein transacetylase GST inhibition

Biscoumarin Enzyme Inhibition Baseline: Class-Range Phosphodiesterase-1 Inhibitory Potency as Benchmark

A benchmark study of 27 biscoumarin derivatives against human recombinant phosphodiesterase-1 (PDE1) established a class-wide IC50 range of 164 to >1000 µM, with corresponding Ki values spanning 50–1000 µM [1]. The most potent compounds in this series demonstrated non-competitive inhibition kinetics and maintained sub-10% cytotoxicity at 200 µg/mL after 3 hours of incubation [1]. While the target compound was not directly tested in this specific panel, it shares the core biscoumarin scaffold with compounds 1–27 from this study, and its unique 3,3′-carbonyl linkage coupled with 7-acetoxy/8-methyl substitution distinguishes it from the methylene-bridged and benzylidene-bridged analogs that dominate the tested series. This structural divergence—a carbonyl bridge rather than a substituted methylene bridge—may alter the planarity and electronic character of the dimer, potentially shifting PDE1 inhibitory potency within or beyond the established 164–1000 µM range.

Phosphodiesterase inhibition Enzyme screening Nucleotide pyrophosphatase

Fluorogenic Potential: Differentiation from Non-Acetoxy Biscoumarins via 7-Acetoxy Coumarin Photophysical Properties

7-Acetoxycoumarin and its derivatives are established fluorogenic substrates whose fluorescence properties are governed by the electron-donating capacity of the 7-substituent and the electronic nature of substituents at positions 3 and 4 [1]. Photophysical studies of 3-substituted 4-alkyl and/or 7-acetoxy coumarin derivatives demonstrate that the acetoxy group at C-7 contributes to fluorescence quantum yield modulation, while substituents at C-3 influence absorption and emission wavelengths [2]. The target compound's 7-acetoxy group confers inherent fluorogenic character that is absent in non-acetoxy biscoumarins such as 3,3′-carbonylbis(7-hydroxycoumarin) or 3,3′-carbonylbis(7-methoxycoumarin). This property enables dual-use experimental designs where the compound may serve as both a biochemical probe (via acetoxy-dependent TAase or esterase activity) and a fluorescent tracer, simplifying assay workflows that would otherwise require separate reporter molecules.

Fluorescence spectroscopy Photophysical characterization Biochemical probe design

Optimal Research and Industrial Application Scenarios for 8-Methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl Acetate


TAase/CRTAase Substrate Specificity and Structure-Activity Relationship (SAR) Studies

This compound is optimally deployed as a probe substrate in acetoxy drug:protein transacetylase (TAase)/calreticulin transacetylase (CRTAase) specificity assays. The established SAR framework demonstrates that the 7-acetoxy position confers maximal acetyl transfer efficiency (2–4× over other positional isomers) [1], while the biscoumarin 3,3′-carbonyl bridge introduces steric bulk at the pyran ring that is known to modulate TAase activity relative to simple 4-methylcoumarin acetates [2]. By comparing this asymmetric, mono-acetoxy biscoumarin against the symmetrical 3,3′-carbonylbis(2-oxo-2H-chromene-7,3-diyl) diacetate (two acetoxy groups, no methyl substituent) and the mono-coumarin 7-AMC, researchers can deconvolve the independent contributions of dimerization, methyl substitution, and acetoxy count to TAase catalytic efficiency and GST inhibition potency.

Fluorogenic Probe Development for Esterase and TAase Activity Screening

The 7-acetoxy substituent establishes this compound as a candidate fluorogenic substrate for esterase and transacetylase activity assays. Unlike 3,3′-carbonylbis(7-hydroxycoumarin) or 3,3′-carbonylbis(7-methoxycoumarin), which lack a hydrolyzable ester, this compound can report enzyme activity through acetoxy hydrolysis-dependent fluorescence changes [1]. The biscoumarin dimeric structure may also alter the photophysical readout relative to mono-coumarin fluorogenic substrates (e.g., 7-AMC), potentially offering red-shifted emission or altered quantum yield characteristics that reduce background interference in high-throughput screening formats.

Biscoumarin Phosphodiesterase-1 Inhibitor Library Expansion and Scaffold Hopping

The majority of published biscoumarin PDE1 inhibitors feature methylene or benzylidene bridges linking the two coumarin units, with IC50 values spanning 164 to >1000 µM [1]. The target compound introduces a 3,3′-carbonyl bridge motif that is underrepresented in the current inhibitor landscape. Screening this compound against PDE1, NPP1, and related nucleotide pyrophosphatases could identify whether the carbonyl bridge confers altered inhibition kinetics (competitive vs. non-competitive) or potency shifts relative to the methylene-bridged baseline. Its non-cytotoxic profile at concentrations up to 200 µg/mL, inferred from class behavior [1], supports its use in cell-based secondary assays.

Asymmetric Coumarin Dimer Reference Standard for Analytical Method Development

With its well-defined molecular formula (C21H14O6), exact monoisotopic mass (362.079038 Da), and availability through InterBioScreen (STOCK1N-26534) [1], this compound can serve as a reference standard for LC-MS and HPLC method development targeting biscoumarin natural products and synthetic analogs. Its structural asymmetry (mono-acetoxy, mono-methyl) generates a distinctive fragmentation pattern in MS/MS analysis that can aid in the identification and quantification of related biscoumarin metabolites in plant extracts or synthetic reaction mixtures. FTIR and GC-MS reference spectra are partially available through the Wiley spectral database for the structurally related diacetate analog [2], providing a methodological template.

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